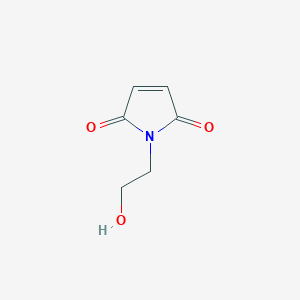

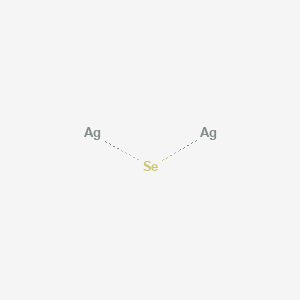

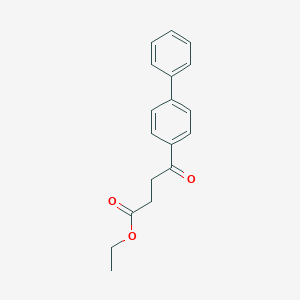

![molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3](/img/structure/B74043.png)

N-[(E)-decylideneamino]-2,4-dinitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline and related compounds involves several key steps, including nitration, reduction, and condensation reactions. A common approach for synthesizing related compounds involves the nitration of aniline derivatives to introduce nitro groups, followed by condensation with aldehydes to form Schiff bases. For example, Sykes et al. (1999) explored the synthesis of N-dinitrophenylamino acid amides as potential bioreductive prodrugs, showcasing the synthetic versatility of nitroaniline derivatives (Sykes et al., 1999).

Molecular Structure Analysis

The molecular structure of N-[(E)-decylideneamino]-2,4-dinitroaniline is characterized by the presence of electron-withdrawing nitro groups attached to the aniline ring, which significantly influences its electronic properties. The structural rigidity and electron distribution within the molecule can be further modified through the introduction of substituents, as demonstrated by Heying et al. (2015), who studied the structure and selectivity of related chromogenic chemosensors (Heying et al., 2015).

Chemical Reactions and Properties

Dinitroaniline derivatives participate in a variety of chemical reactions, including nitro reduction, cyclization, and nucleophilic substitutions. These reactions are pivotal for their application in the synthesis of complex organic molecules and materials. For instance, the work by Sykes et al. (1999) illustrates the reductive cyclization of N-dinitrophenylamino derivatives, highlighting the reactivity of such compounds under bioreductive conditions (Sykes et al., 1999).

Physical Properties Analysis

The physical properties of N-[(E)-decylideneamino]-2,4-dinitroaniline, such as melting point, solubility, and stability, are influenced by its molecular structure. The presence of nitro groups and the Schiff base linkage affect its solubility in organic solvents and its thermal stability. Studies on related compounds, such as the energetic properties research by Klapötke et al. (2015), provide insights into the thermal behavior and stability of nitroaniline derivatives (Klapötke et al., 2015).

Chemical Properties Analysis

The chemical properties of N-[(E)-decylideneamino]-2,4-dinitroaniline, including its reactivity towards various reagents, are central to its utility in synthetic chemistry. The electron-withdrawing nature of the nitro groups makes the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions. Research by Ding et al. (2009) on the synthesis of novel triazole derivatives showcases the chemical versatility and reactivity of nitroaniline derivatives under different reaction conditions (Ding et al., 2009).

Aplicaciones Científicas De Investigación

Microbial Metabolism

- Dinitramine, a compound structurally similar to N-[(E)-decylideneamino]-2,4-dinitroaniline, can be metabolized by microorganisms like Aspergillus fumigatus and Fusarium oxysporum. This metabolism involves dealkylation and requires specific enzymes and cofactors (Laanio, Kearney, & Kaufman, 1973).

Biotransformation by Bacteria

- Butralin, another dinitroaniline herbicide, is degraded by the soil bacterium Sphingopyxis sp. This study proposed a novel mechanism of degradation involving nitroreduction and N-dealkylation (Ghatge et al., 2020).

Enzyme-Linked Immunosorbent Assays

- Development of sensitive assays for detecting 2,4-dinitroaniline and 2,6-dinitroaniline in environmental samples, such as water and soil. This contributes to the monitoring of environmental contamination by these compounds (Krämer, Forster, & Kremmer, 2008).

Mode of Action as Herbicides

- Dinitroaniline herbicides, including compounds similar to N-[(E)-decylideneamino]-2,4-dinitroaniline, affect plant growth by disrupting mitotic processes in root cells. They interfere with spindle microtubules, leading to inhibition of lateral root development (Parka & Soper, 1977).

Impact on Photosynthesis and Respiration

- Studies show that dinitroaniline herbicides inhibit photosynthesis and respiration in plant cells, which could explain their phytotoxicity. This suggests a possible impact on ATP production in plants (Moreland, Farmer, & Hussey, 1972).

Synthesis and Energetic Properties

- Research on the synthesis and properties of dinitroaniline derivatives, such as 4-Diazo-2,6-dinitrophenol, offers insights into the chemical characteristics and potential applications of these compounds (Klapötke, Preimesser, & Stierstorfer, 2015).

Antimitotic and Phytotoxicity Screening

- Screening of 2,4- and 2,6-dinitroaniline derivatives for antimitotic activity and phytotoxicity reveals their potential as herbicides. This is based on their ability to change the mitotic index and cause cytogenetic disorders in plant cells (Ozheredov et al., 2009).

Pharmacological Potential

- A study on novel dinitroaniline antimalarials investigates their binding site dimensions in malarial parasite tubulin and explores their potential as antiparasitic agents (Casino et al., 2018).

Mecanismo De Acción

Target of Action

N-[(E)-decylideneamino]-2,4-dinitroaniline is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants . Tubulin proteins play a crucial role in cell division and are essential for the growth and development of plants .

Mode of Action

The compound interacts with its targets, the tubulin proteins, by binding to them . This binding inhibits the normal functioning of these proteins, leading to the inhibition of shoot and root growth in plants

Biochemical Pathways

The biochemical pathways affected by N-[(E)-decylideneamino]-2,4-dinitroaniline are those involved in plant growth and development. By inhibiting the function of tubulin proteins, the compound disrupts the normal cell division process, which is a critical part of these pathways The downstream effects include stunted growth and eventual death of the plant

Pharmacokinetics

Like other dinitroaniline herbicides, it is likely to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of the compound in plants are not well-understood and require further research. These properties can significantly impact the bioavailability of the compound in the target organisms.

Result of Action

The result of the action of N-[(E)-decylideneamino]-2,4-dinitroaniline is the inhibition of plant growth. By binding to tubulin proteins and disrupting their normal function, the compound prevents normal cell division, leading to stunted growth and eventual death of the plant .

Propiedades

IUPAC Name |

N-[(E)-decylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTWCMFTBSTXFK-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-decylideneamino]-2,4-dinitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

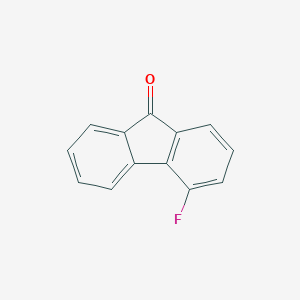

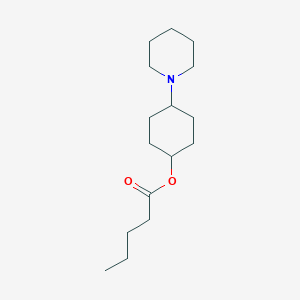

![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)

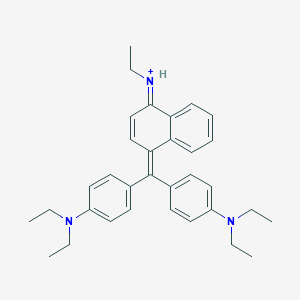

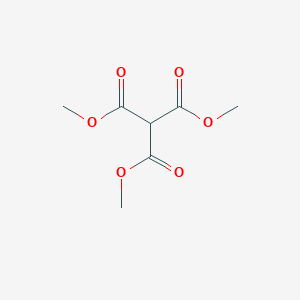

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)